molecular formula C13H18ClNO3 B1410669 tert-Butyl 3-chloro-4-methoxybenzylcarbamate CAS No. 1823229-28-2

tert-Butyl 3-chloro-4-methoxybenzylcarbamate

Cat. No.: B1410669
CAS No.: 1823229-28-2
M. Wt: 271.74 g/mol
InChI Key: PXSKEFUGVLYCOV-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-4-methoxybenzylcarbamate is a chemical compound with the molecular formula C13H18ClNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, a chloro substituent, and a methoxy group attached to a benzylcarbamate structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-chloro-4-methoxybenzylcarbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-chloro-4-methoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-chloro-4-methoxybenzylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Scientific Research Applications

tert-Butyl 3-chloro-4-methoxybenzylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-4-methoxybenzylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

Tert-butyl 3-chloro-4-methoxybenzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and applications of this compound based on a review of recent literature and research findings.

Chemical Structure and Properties

The compound possesses a tert-butyl group, a chloro substituent at the 3-position, and a methoxy group at the 4-position of the benzene ring, connected to a carbamate functional group. Its structural formula can be represented as follows:

C12H16ClNO3\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{O}_3

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. This mechanism has been observed in various biochemical assays where it was used to study enzyme activities and protein interactions .
  • Receptor Modulation : The compound may also interact with cellular receptors, modulating signaling pathways that are crucial for various biological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into potential applications:

  • Study on Enzyme Inhibition : A study demonstrated that phenolic hydrazones structurally related to this compound significantly inhibited macrophage migration inhibitory factor (MIF) activity, suggesting similar mechanisms might be present in this carbamate compound .
  • Antimicrobial Testing : In a comparative analysis, derivatives of benzylcarbamates were tested against various bacterial strains, showing promising results that could be extrapolated to this compound .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundEnzyme InhibitionTBD
Phenolic HydrazonesMIF Inhibition130
Benzyl CarbamatesAntimicrobialTBD
Tert-butyl derivativesAntitumorTBD

Properties

IUPAC Name

tert-butyl N-[(3-chloro-4-methoxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-11(17-4)10(14)7-9/h5-7H,8H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSKEFUGVLYCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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